

# 8-Chloroquinoline-2,4-dicarboxylic Acid: Structural Architecture and Synthetic Utility

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## Compound of Interest

Compound Name:	8-Chloroquinoline-2,4-dicarboxylic acid
CAS No.:	330646-88-3
Cat. No.:	B2389470

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## Executive Summary

**8-Chloroquinoline-2,4-dicarboxylic acid** is a specialized heterocyclic scaffold utilized primarily as a high-value intermediate in the synthesis of Fibroblast Activation Protein (FAP) inhibitors and metalloenzyme modulators. Distinguished by its 8-position chlorine substituent, this molecule offers a unique lipophilic profile compared to its 8-hydroxy counterparts (e.g., xanthurenic acid derivatives), enhancing membrane permeability while retaining the chelating capacity inherent to the quinoline-2-carboxylate motif. This guide provides a rigorous analysis of its molecular structure, a validated synthetic protocol via the Pfitzinger reaction, and its critical role in modern drug discovery.

## Molecular Architecture & Physicochemical Properties

### Structural Analysis

The molecule consists of a fused bicyclic quinoline core substituted with carboxylic acid groups at positions C2 and C4, and a chlorine atom at position C8.

- **Core Scaffold:** Planar 10-electron aromatic system.
- **Electronic Effects:** The C8-chlorine atom exerts a negative inductive effect (-I) on the benzene ring, reducing electron density at the N1 nitrogen compared to unsubstituted quinoline. However, through mesomeric donation (+M), it stabilizes the system.
- **Steric & Lipophilic Profile:** The Chlorine atom (Van der Waals radius  $\sim 1.75 \text{ \AA}$ ) is significantly bulkier and more lipophilic than the hydroxyl group found in naturally occurring analogs. This modification increases the logP, potentially improving the pharmacokinetic (PK) profile of downstream derivatives.

## Chelation Potential

A critical structural feature is the proximity of the C2-carboxylic acid to the quinoline nitrogen.

- **N1-C2 Interaction:** The lone pair on N1 and the oxygen atoms of the C2-carboxylate create a bidentate ligand pocket capable of coordinating divalent metal ions (e.g.,  $\text{Fe}^{2+}$ ,  $\text{Zn}^{2+}$ ). This mimics the binding mode of 2-oxoglutarate, explaining its utility in inhibiting oxygenases and metalloproteases.

## Quantitative Properties

Property	Value / Description
Molecular Formula	$\text{C}_{11}\text{H}_6\text{ClNO}_4$
Molecular Weight	251.62 g/mol
ClogP (Predicted)	$\sim 1.8 - 2.2$ (More lipophilic than 8-OH analog)
pKa (Acid)	$\sim 2.5$ (C2-COOH) and $\sim 4.8$ (C4-COOH)
Solubility	Low in water; Soluble in DMSO, DMF, and aqueous base (pH > 8)

# Synthetic Methodology: The Pfitzinger Reaction[1] [2]

The most authoritative and scalable route to **8-chloroquinoline-2,4-dicarboxylic acid** is the Pfitzinger Reaction, utilizing 7-chloroisatin and oxaloacetate. This method is preferred over the Skraup or Friedländer syntheses due to its regioselectivity and high yield for 4-carboxy quinolines.

## Retrosynthetic Logic

The synthesis relies on the base-promoted ring opening of 7-chloroisatin to form 2-amino-3-chlorophenylglyoxylate, which subsequently condenses with diethyl oxaloacetate.

## Validated Experimental Protocol

Objective: Synthesis of **8-Chloroquinoline-2,4-dicarboxylic acid**.

Reagents:

- 7-Chloroisatin (1.0 eq)
- Diethyl oxaloacetate (sodium salt) (1.2 eq)
- Sodium Hydroxide (NaOH), 33% aq. solution
- Hydrochloric Acid (HCl), conc.

Step-by-Step Workflow:

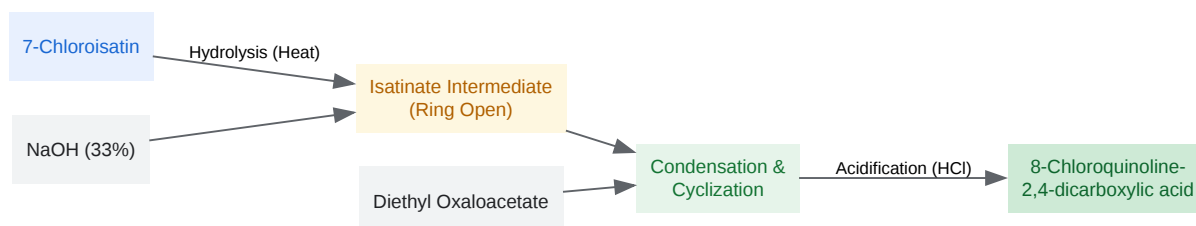
- Ring Opening: Suspend 7-chloroisatin in 33% NaOH solution. Heat gently (40-50°C) until the solid dissolves and the solution turns deep yellow/orange, indicating the formation of the isatinate (keto-acid intermediate).
- Condensation: Add diethyl oxaloacetate (or oxaloacetic acid) to the hot alkaline solution. The mixture is refluxed for 4–6 hours. Mechanism: The ketone carbonyl of oxaloacetate condenses with the amine of the isatinate, followed by cyclization and dehydration.

- Hydrolysis: The initial product is often the di-ester or mixed ester/acid. Continue heating in excess NaOH to ensure full saponification of the C2 and C4 esters to the dicarboxylate salt.
- Isolation: Cool the reaction mixture to room temperature. Acidify carefully with conc. HCl to pH ~1–2. The dicarboxylic acid will precipitate as a solid.
- Purification: Filter the crude solid. Recrystallize from acetic acid or an ethanol/water mixture to obtain the pure acid.

Yield: Typically 65–75%.

## Reaction Mechanism Visualization

The following diagram illustrates the Pfitzinger cycle, highlighting the critical ring-opening and cyclization steps.



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Caption: Figure 1. Pfitzinger synthesis pathway converting 7-chloroisatin to the target quinoline scaffold via base-mediated condensation.

## Structural Characterization

Verification of the structure is essential, particularly to distinguish it from the 4-monocarboxylic acid (cinchoninic acid derivative) which can form if pyruvate is used instead of oxaloacetate.

## Nuclear Magnetic Resonance (NMR)

Data derived from patent literature (WO2013107820A1) for the dicarboxylic acid in DMSO-d<sub>6</sub>:

- $^1\text{H}$  NMR (400 MHz, DMSO- $d_6$ ):
  - $\delta$  8.74 (d,  $J=2.6$  Hz, 1H): Proton at C3 (or C5/C6 depending on numbering convention).  
Note: In 2,4-diCOOH substitution, the isolated proton is at C3. However, the aromatic region integrates to 4 protons (H3, H5, H6, H7).
  - $\delta$  8.70 (ddd, 1H): Likely H5 (deshielded by C4-COOH).
  - $\delta$  8.11 (dd, 1H): Likely H7.
  - $\delta$  7.70 (dd, 1H): Likely H6.

Interpretation: The presence of four aromatic signals confirms the 2,4-disubstitution pattern on the quinoline ring (leaving 4 aromatic protons). The coupling constants reflect the ortho/meta relationships in the benzene ring.

## Mass Spectrometry

- ESI-MS ( $m/z$ ):  $[\text{M}+\text{H}]^+$  calculated for  $\text{C}_{11}\text{H}_7\text{ClNO}_4$ : 252.01. Found: 252.0.
- Pattern: Distinctive chlorine isotope pattern ( $^{35}\text{Cl}/^{37}\text{Cl}$  ratio of 3:1).

## Functional Applications in Drug Discovery

### Fibroblast Activation Protein (FAP) Inhibition

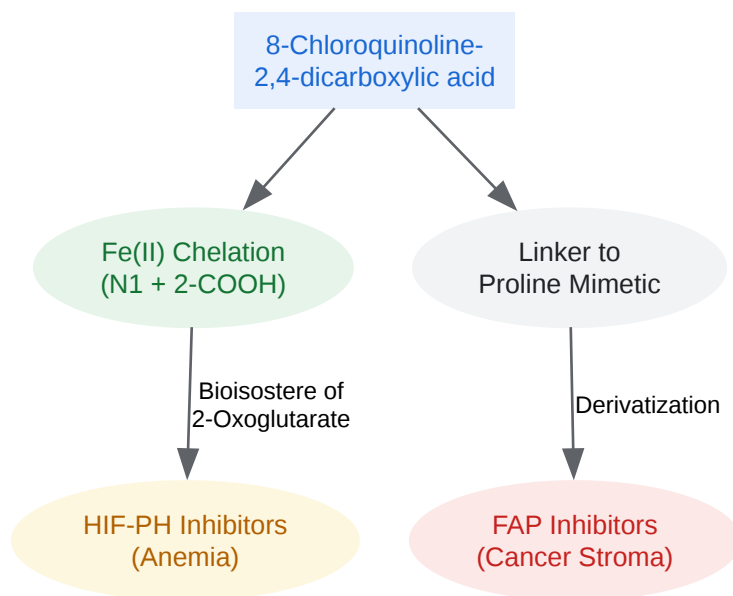
**8-Chloroquinoline-2,4-dicarboxylic acid** is a specific "Step 1" intermediate for synthesizing FAP inhibitors (e.g., Val-boroPro analogs). FAP is a serine protease highly expressed in the stroma of solid tumors.

- Mechanism: The quinoline scaffold serves as an anchor. The C4-carboxylate is often decarboxylated or derivatized to link with a proline-mimetic "warhead" (such as a boronic acid or nitrile) that covalently binds to the FAP active site.
- Role of 8-Cl: The chlorine atom occupies a hydrophobic pocket within the enzyme active site (S1 or S2 subsite), improving potency and selectivity over related peptidases like DPP-IV.

### Metalloenzyme Inhibition (HIF-PH)

Quinoline-2,4-dicarboxylates are structural bioisosteres of 2-oxoglutarate.

- Target: Hypoxia-inducible factor prolyl hydroxylases (HIF-PH).
- Action: They chelate the active site Iron ( $\text{Fe}^{2+}$ ) via the N1-C2 motif, preventing the hydroxylation of HIF-1 $\alpha$ . This stabilizes HIF, mimicking hypoxia and stimulating erythropoiesis (treatment for anemia).



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Caption: Figure 2.[1][2] Pharmacological utility of the scaffold in oncology (FAP) and hematology (HIF-PH).

## References

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- [2. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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